molecular formula C13H16ClN3O B8760943 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol CAS No. 133860-78-3

1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol

Cat. No.: B8760943
CAS No.: 133860-78-3
M. Wt: 265.74 g/mol
InChI Key: JWPNEOAPCXBCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-chloroquinoline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Amination: The resulting 3-amino-2-chloroquinoline is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinacrine: Another antimalarial drug with a related structure.

    Primaquine: A quinoline derivative used for the treatment of malaria.

Uniqueness

1-((3-Amino-2-chloroquinolin-4-yl)amino)-2-methylpropan-2-ol is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to other quinoline derivatives. Its combination of an amino group and a chloro group on the quinoline ring, along with the presence of a 2-methylpropan-2-ol moiety, makes it a versatile compound for various applications.

Properties

CAS No.

133860-78-3

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

1-[(3-amino-2-chloroquinolin-4-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H16ClN3O/c1-13(2,18)7-16-11-8-5-3-4-6-9(8)17-12(14)10(11)15/h3-6,18H,7,15H2,1-2H3,(H,16,17)

InChI Key

JWPNEOAPCXBCDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C(C(=NC2=CC=CC=C21)Cl)N)O

Origin of Product

United States

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